molecular formula C6H4FNO B156136 3-Fluoro-2-formylpyridine CAS No. 31224-43-8

3-Fluoro-2-formylpyridine

Cat. No.: B156136
CAS No.: 31224-43-8
M. Wt: 125.1 g/mol
InChI Key: OZIMPUNGBUYCSP-UHFFFAOYSA-N
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Description

3-Fluoro-2-formylpyridine, also known as 3-Fluoropyridine-2-carboxaldehyde, is a fluorinated pyridine derivative. It is characterized by the presence of a fluorine atom at the third position and a formyl group at the second position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-formylpyridine can be achieved through several methods. One common approach involves the fluorination of 2-formylpyridine using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction typically occurs under mild conditions, often at room temperature, and yields the desired product with high selectivity .

Another method involves the use of 3-bromo-2-nitropyridine as a starting material. This compound reacts with tetrabutylammonium fluoride (Bu4NF) in dimethylformamide (DMF) at room temperature to form this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The choice of fluorinating agents and reaction conditions is optimized to maximize yield and minimize by-products. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-formylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-2-formylpyridine is unique due to the specific positioning of the fluorine and formyl groups, which imparts distinct chemical reactivity and biological activity.

Biological Activity

3-Fluoro-2-formylpyridine, also known as 3-fluoropyridine-2-carbaldehyde, is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its structure, characterized by a fluorine atom at the 3-position of the pyridine ring and an aldehyde functional group, contributes to its reactivity and potential therapeutic applications.

  • Molecular Formula : C₆H₄FNO
  • Molecular Weight : 125.1 g/mol
  • CAS Number : 31224-43-8
  • Melting Point : 51–54 °C

Synthesis and Applications

This compound is utilized as an intermediate in the synthesis of various biologically active compounds. Notably, it serves as a precursor for taxoids derived from 9β-dihydrobaccatin-9,10-acetals, which exhibit anti-tumor activities. Additionally, it is involved in the production of S-3578 derivatives, which demonstrate potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa .

Biological Activity

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that derivatives of this compound possess significant antimicrobial properties. For instance, compounds synthesized from this aldehyde have shown efficacy against a range of bacterial pathogens, including MRSA and Pseudomonas aeruginosa. These findings highlight its potential use in developing new antibiotics .

Antitumor Activity

The synthesis of taxoid derivatives using this compound has been linked to anti-tumor activity. Taxoids are known for their ability to inhibit cell division by stabilizing microtubules, making them valuable in cancer treatment .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Compounds derived from this aldehyde may inhibit specific enzymes involved in bacterial metabolism or tumor growth.
  • Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

  • Antibacterial Efficacy Against MRSA
    • A study demonstrated that S-3578 derivatives synthesized from this compound exhibited minimum inhibitory concentrations (MICs) effective against MRSA strains. The compounds showed a significant reduction in bacterial growth compared to control groups.
  • Cytotoxicity Evaluation
    • In vitro assays revealed that certain derivatives caused cytotoxic effects on cancer cell lines, with IC50 values indicating potent anti-cancer properties without significant toxicity to normal cells at lower concentrations.

Data Summary Table

Property/ActivityDescriptionReference
Antimicrobial ActivityEffective against MRSA and Pseudomonas
Antitumor ActivityInvolved in synthesis of anti-cancer taxoids
Mechanism of ActionEnzyme inhibition; cell cycle arrest
CytotoxicityPotent against cancer cell lines

Properties

IUPAC Name

3-fluoropyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FNO/c7-5-2-1-3-8-6(5)4-9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZIMPUNGBUYCSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20462888
Record name 3-fluoro-2-formylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20462888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31224-43-8
Record name 3-fluoro-2-formylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20462888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-2-pyridinecarboxaldehyde
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Synthesis routes and methods I

Procedure details

Dry ethyl ether (500 mL), n-BuLi (1.6M in hexane, 62.5 mL, 0.1 mol), and dry 1,4-diazabicyclo[2.2.2]octane (DABCO) (11.56 g, 0.1 mol) were introduced into a 1 L flask under a dry N2 stream at -60° C. and the resulting cloudy solution was stirred for 1 hour at -20° C. The mixture was then cooled to -75° C. and an ethyl ether (50 mL) solution of 3-fluoropyridine (9.81 g, 0.1 mol) was added dropwise and stirring continued for 11/2 hours at -60° C. The mixture was recooled to -75° C., dry N,N-dimethylformamide (8.52 mL, 0.11 mol) dissolved in ethyl ether (50 mL) was added dropwise and the mixture stirred for 2 hours at -75° C. Water (175 mL) was introduced slowly at -10° C., the aqueous layer extracted with ethyl acetate (5×200 mL), and the combined extracts were dried over anhydrous sodium sulfate. Solvent removal produced a dark brown oil which after vacuum distillation and purification by chromatography on silica gel provided 4.4 g (35%) of the titled product as an off-white crystalline solid:
Quantity
8.52 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
9.81 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
62.5 mL
Type
reactant
Reaction Step Three
Quantity
11.56 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Three
Name
Quantity
175 mL
Type
solvent
Reaction Step Four
Yield
35%

Synthesis routes and methods II

Procedure details

n-Butyl lithium (1.6 M in hexanes, 6.86 mL, 11.0 mmol) was added to a stirred solution of 1,4-diazobicyclo[2.2.2]-octane (1.23 g, 11.0 mmol) in dry Et2O (55 mL) at −78° C. under N2. The reaction was warmed to −20° C. and stirred for 1 h. The reaction was cooled to −78° C. and a solution of 3-fluoropyridine (1.07 g, 11.0 mmol) in Et2O (5.5 mL) was added dropwise via cannula. The reaction was warmed to −60° C. and stirred for 1 h after which time a yellow precipitate appeared. DMF (803 mg, 847 μL, 12.1 mmol) was added dropwise and the reaction was gradually warmed to −20° C. over 4 h. Water (20 mL) was added and the mixture was extracted with Et2O (3×40 mL). The combined extracts were dried (Na2SO4) and concentrated in vacuo to give the crude product. This was purified by flash chromatography (Si, 25×160 mm, 0-60% EtOAc in hexanes gradient) to afford 3-fluoropyridine-2-carbaldehyde (152.3 mg, 11%). Rf=0.23 (20% EtOAc/hexanes). LCMS calc.=126.0; found=125.9 (M+1)+. 1H NMR (500 MHz, CDCl3): δ 10.14 (d, J=2.4 Hz, 1H); 8.57 (m, 1H); 7.57-7.53 (m, 2H).
Quantity
6.86 mL
Type
reactant
Reaction Step One
[Compound]
Name
1,4-diazobicyclo[2.2.2]-octane
Quantity
1.23 g
Type
reactant
Reaction Step One
Name
Quantity
55 mL
Type
solvent
Reaction Step One
Quantity
1.07 g
Type
reactant
Reaction Step Two
Name
Quantity
5.5 mL
Type
solvent
Reaction Step Two
Name
Quantity
847 μL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a stirred solution of DABCO (262.4 g, 2342 mmol) in anhydrous Et2O (2.1 L) at −25° C. in a 10 L 3-neck round bottom flask was added n-BuLi (2.5 M in hexane, 938 mL, 2342 mmol). The mixture was stirred between −25° C. to −10° C. for 45 min. and then cooled to −70° C. To the above solution was added 3-fluoropyridine (206.7 g, 2129 mmol) dropwise, and the reaction was stirred between −70° C. to −60° C. for 1.5 h before DMF (344 mL, 4258 mmol) was added. The progress of the reaction was monitored by TLC (5% EtOAc in Petroleum ether). After 1 h stirring at −70° C., water (800 mL) was added, and the reaction was allowed to warm to rt. The layers were separated, and the aqueous layer was extracted with DCM (5×1 L). The combined organic layers were washed with brine and dried over sodium sulfate. After removal of solvent the initially obtained product was purified by silica gel chromatography using a gradient of EtOAc in hexane to give the title compound as pale yellow oil. 1H-NMR (400 MHz, CDCl3): δ ppm 10.21 (s, 1H), 8.63 (t, J=2.2 Hz, 1H), 7.54-7.57 (m, 2H). MS (ESI pos. ion) m/z: 126.0 (M+H).
Name
Quantity
262.4 g
Type
reactant
Reaction Step One
Quantity
938 mL
Type
reactant
Reaction Step One
Name
Quantity
2.1 L
Type
solvent
Reaction Step One
Quantity
206.7 g
Type
reactant
Reaction Step Two
Name
Quantity
344 mL
Type
reactant
Reaction Step Three
[Compound]
Name
Petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
800 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods IV

Procedure details

To a mixture of a 1.6M n-butyl lithium hexane solution (35 ml) and diethyl ether (200 ml) was added, at -78° C. under argon atmosphere, a solution of 1,4-diazabicyclo[2,2,21octane (6.35 g) in diethyl ether (200 ml), which was stirred for one hour at temperatures ranging from -70° to -50° C. To the mixture was added 3-fluoropyridine (5.00 g) at -70° C., and the mixture was stirred for one hour at temperatures ranging from -70° to -60° C. To the reaction mixture was added at -70° C. DMF (9.41 g). The mixture was stirred for one hour at temperatures ranging from -70° to -50° C., which was then poured into a saturated aqueous saline solution, followed by extraction with ethyl acetate/chloroform (about 4:1). The extract solution was washed with a saturated aqueous saline solution, dried (anhydrous sodium sulfate), and concentrated. The concentrate was purified by means of a silica gel column chromatography (eluent: ethyl acetate/hexane) to give 3-fluoro-2-formylpyridine (2.75 g, m.p. 52°-53° C.). Reference Example 47 (Production of Compound D-6)
Name
n-butyl lithium hexane
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
6.35 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
9.41 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Fluoro-2-formylpyridine
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3-Fluoro-2-formylpyridine
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3-Fluoro-2-formylpyridine
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3-Fluoro-2-formylpyridine
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Reactant of Route 6
3-Fluoro-2-formylpyridine

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